5-Nitro-2-[(3,4,5-trimethoxyphenyl)amino]benzonitrile
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Overview
Description
Synthesis Analysis
The synthesis of compounds similar to 5-Nitro-2-[(3,4,5-trimethoxyphenyl)amino]benzonitrile often involves azo coupling reactions or cycloadditions. For instance, the reaction of 5-nitro-2,1-benzisothiazole-3-diazonium hydrogensulphate with various anilines leads to the formation of N-substituted azo compounds and triazenes, which are stable in acidic media . Although the exact synthesis of the compound is not detailed, the principles of azo coupling and stability in acidic conditions could be relevant.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using X-ray diffraction analysis. For example, the crystal structure of 2-amino-5-benzoyl-4-(2-nitrophenyl)-3-cyano-4,5-dihydrothiophene reveals the orientation of substituents and the spatial arrangement of the molecule . This information is crucial for understanding the reactivity and interaction of the compound with other molecules.
Chemical Reactions Analysis
Chemical reactions involving similar functional groups include nitrile oxide cycloadditions, which can be highly regioselective, as seen in the synthesis of 5-hydroxymethyl-4-methyl-3-phenyl-2-isoxazoline from benzonitrile oxide and (E)-2-butenol . This suggests that the nitrile group in 5-Nitro-2-[(3,4,5-trimethoxyphenyl)amino]benzonitrile could potentially undergo similar cycloaddition reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds with nitro, amino, and benzonitrile groups can be inferred from related studies. For example, the tautomerism, protonation, and E/Z isomerism of 1-benzyl-4-nitroso-5-aminopyrazole and its salts have been characterized, providing insights into the behavior of nitro and amino groups in different environments . These properties are important for predicting the behavior of 5-Nitro-2-[(3,4,5-trimethoxyphenyl)amino]benzonitrile in various chemical contexts.
properties
IUPAC Name |
5-nitro-2-(3,4,5-trimethoxyanilino)benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O5/c1-22-14-7-11(8-15(23-2)16(14)24-3)18-13-5-4-12(19(20)21)6-10(13)9-17/h4-8,18H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDHVNWAIOIMCLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC2=C(C=C(C=C2)[N+](=O)[O-])C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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